Diethyl 2,5-bis{[(3,5-dinitrophenyl)carbonyl]amino}thiophene-3,4-dicarboxylate
Description
Diethyl 2,5-bis{[(3,5-dinitrophenyl)carbonyl]amino}thiophene-3,4-dicarboxylate is a thiophene-based compound functionalized with two 3,5-dinitrobenzamide groups at the 2- and 5-positions and diethyl ester groups at the 3- and 4-positions. Its crystal structure reveals regioselective substitution, intramolecular hydrogen bonding (N–H⋯O), and a twisted conformation between the thiophene ring and aromatic substituents, contributing to its solid-state packing .
Properties
Molecular Formula |
C24H18N6O14S |
|---|---|
Molecular Weight |
646.5 g/mol |
IUPAC Name |
diethyl 2,5-bis[(3,5-dinitrobenzoyl)amino]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C24H18N6O14S/c1-3-43-23(33)17-18(24(34)44-4-2)22(26-20(32)12-7-15(29(39)40)10-16(8-12)30(41)42)45-21(17)25-19(31)11-5-13(27(35)36)9-14(6-11)28(37)38/h5-10H,3-4H2,1-2H3,(H,25,31)(H,26,32) |
InChI Key |
FNKCUPHECPTCHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s dinitrobenzamido groups can participate in redox reactions, influencing cellular processes. Additionally, the thiophene core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Derivatives
Table 2: Hydrogen Bonding and Crystal Packing
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
